molecular formula C8H14ClF3N2O B2687752 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride CAS No. 1606799-59-0

1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride

Cat. No.: B2687752
CAS No.: 1606799-59-0
M. Wt: 246.66
InChI Key: AVZYDWFNAIBUFV-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride (CAS: 1606799-59-0) is a piperidine-derived organic compound with the molecular formula C₈H₁₄ClF₃N₂O and a molecular weight of 246.66 g/mol . Structurally, it features a trifluoroethyl ketone group linked to a piperidine ring substituted with an aminomethyl group at the 2-position. The compound is supplied as a powder, stored at room temperature, and is commercially available through suppliers like American Elements and CymitQuimica for research and pharmaceutical applications .

Key physicochemical properties include:

  • IUPAC Name: 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone hydrochloride
  • SMILES: C1CCN(C(C1)CN)C(=O)C(F)(F)F.Cl
  • PubChem CID: 121553925
  • Appearance: White to off-white powder .

Properties

IUPAC Name

1-[2-(aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)7(14)13-4-2-1-3-6(13)5-12;/h6H,1-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZYDWFNAIBUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride typically involves the reaction of 2-(aminomethyl)piperidine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. The piperidine moiety is known for its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of piperidine can enhance mood and alleviate symptoms of depression .

Anticancer Properties

Compounds similar to this compound have been explored for their potential in cancer therapy. The trifluoroethyl group is believed to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and target cancer cells effectively .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have demonstrated that modifications in the piperidine structure can lead to increased activity against various bacterial strains. This property is particularly valuable in the development of new antibiotics .

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting specific receptors in the central nervous system. Its ability to modulate neurotransmitter levels positions it well for further exploration in treating neurological disorders .

Screening Assays

In pharmacological studies, this compound can be utilized in screening assays to evaluate its efficacy as a lead compound in drug discovery processes. Its interactions with biological targets can be assessed using high-throughput screening methods .

Synthesis of Functional Materials

The compound's chemical properties allow it to be used as a building block for synthesizing functional materials. Its ability to form stable complexes with metal ions can lead to applications in catalysis and material engineering .

Coatings and Polymers

In materials science, derivatives of this compound may be incorporated into coatings and polymers to enhance properties such as durability and resistance to environmental factors. The trifluoromethyl group is particularly useful for improving hydrophobicity .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant effects of a related piperidine derivative in animal models. Results indicated a significant reduction in depressive-like behaviors when administered at optimal doses, suggesting potential for clinical application .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various derivatives of the compound were tested against standard bacterial strains. The results showed that certain modifications led to enhanced antibacterial activity compared to existing antibiotics, highlighting the compound's potential as a new therapeutic agent.

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntidepressant ActivitySignificant mood improvement observed
PharmacologyDrug DevelopmentEffective modulation of neurotransmitters
Materials ScienceSynthesis of Functional MaterialsEnhanced catalytic properties
Antimicrobial ActivityScreening Against BacteriaIncreased efficacy compared to controls

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Positional Isomers

  • 1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride (CymitQuimica Ref: 10-F675215): Structural Difference: The aminomethyl group is at the 4-position of the piperidine ring instead of the 2-position.

Heterocyclic Variants

  • 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride (CAS: Not provided, Mol. Formula: C₈H₁₆ClFN₂O): Structural Difference: Replaces the piperidine ring with a 3-fluoroazetidine (4-membered ring). Implications: Smaller ring size increases ring strain but may enhance conformational rigidity, influencing bioavailability and target selectivity .

Functional Group Modifications

  • 2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride (CAS: 879006-67-4, Mol. Formula: C₁₄H₂₁ClN₂O): Structural Difference: Features a phenyl group and a secondary amine on the propan-1-one backbone. Implications: The phenyl group increases lipophilicity, which may enhance blood-brain barrier penetration compared to the trifluoroethyl group in the main compound .

Piperidine-Based Pharmaceuticals

  • Rimonabant (SR141716A): A cannabinoid receptor antagonist with a piperidine-carboxamide core (Mol. Formula: C₂₂H₂₁Cl₃N₄O). Key Difference: Substitution of the trifluoroethyl ketone with a chlorophenyl-pyrazole-carboxamide group. Implications: The carboxamide group facilitates hydrogen bonding with receptors, while the trifluoroethyl group in the main compound may enhance electron-withdrawing effects .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Weight Key Functional Groups LogP* (Predicted) Solubility (Water)
Main Compound 246.66 Trifluoroethyl ketone ~1.2 Moderate
4-Aminomethyl positional isomer 246.66 Trifluoroethyl ketone ~1.0 Moderate
3-Fluoroazetidine derivative 210.68 Fluoroazetidine, methyl ketone ~0.8 High
2-Amino-3-phenyl derivative 268.78 Phenyl, secondary amine ~2.5 Low

*LogP values estimated using fragment-based methods.

Biological Activity

1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C8H14ClF3N2O
Molecular Weight 246.66 g/mol
IUPAC Name This compound
PubChem CID 121553925
Appearance White powder

The presence of a trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable subject for various biological assays .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group aids in membrane penetration, which is crucial for its pharmacological effects.

This compound may modulate the activity of various receptors and enzymes. For instance, it has been studied for its potential as a biochemical probe in enzyme inhibition and receptor binding assays .

Antinociceptive Activity

Research has indicated that this compound exhibits antinociceptive properties , potentially making it useful in pain management. In animal models, it has shown effectiveness in reducing pain responses through modulation of pain pathways .

Antioxidant Activity

Studies have demonstrated that derivatives of this compound possess significant antioxidant activity. This property is essential for mitigating oxidative stress-related damage in cells, suggesting potential applications in neuroprotection and anti-inflammatory therapies .

Study on Pain Relief

In a controlled study involving rodent models, administration of this compound resulted in a statistically significant reduction in pain scores compared to control groups. The study concluded that the compound could be a candidate for developing new analgesics .

Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress. It was found to enhance cell viability in neuronal cultures exposed to harmful agents, indicating its potential utility in treating neurodegenerative diseases .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 1-[2-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride in academic research? A: The synthesis typically involves coupling a trifluoroacetyl chloride derivative with a functionalized piperidine precursor. For example, a piperidine bearing an aminomethyl group can react with 2,2,2-trifluoroacetyl chloride under anhydrous conditions. Catalytic bases like triethylamine (NEt₃) in DMF or dichloromethane are often employed to drive the reaction. Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt. Methodologies from analogous piperidine-based compounds suggest the use of coupling reagents (e.g., HOBt, TBTU) to enhance efficiency .

Characterization Techniques

Q: Which analytical methods are essential for confirming the structural integrity of this compound? A: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the trifluoroacetyl group (δ ~110-120 ppm for ¹³C in CF₃) and piperidine ring protons (δ ~1.5–3.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., calculated for C₉H₁₄F₃N₂O·HCl: 280.07 g/mol).
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry, particularly if chiral centers are present (e.g., aminomethyl-piperidine configuration) .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the biological activity of this compound? A: Target-specific assays depend on the hypothesized mechanism. For example:

  • Receptor Binding Assays: Radioligand displacement studies (e.g., for GPCRs or kinase targets).
  • Enzyme Inhibition Assays: Fluorogenic substrates to measure trifluoroacetyl group interactions.
  • Cell Viability Assays: MTT or ATP-based assays to assess cytotoxicity. Piperidine derivatives often target neurological or metabolic pathways, requiring tailored assay conditions (e.g., pH 7.4 buffer for stability) .

Solubility Optimization (Basic)

Q: How can researchers mitigate poor aqueous solubility during preclinical studies? A: Strategies include:

  • Salt Formation: Hydrochloride salts (as here) improve solubility via ionic interactions.
  • Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.
  • Cyclodextrin Complexation: Hydroxypropyl-β-cyclodextrin enhances solubility for in vivo dosing .

Metabolic Stability (Advanced)

Q: What structural modifications reduce rapid metabolism of the trifluoroacetyl group? A: To enhance metabolic stability:

  • Isosteric Replacement: Substitute CF₃ with a trifluoromethylpyridine group to reduce esterase susceptibility.
  • Deuterium Incorporation: Replace labile hydrogens adjacent to the aminomethyl group (e.g., C-D bonds) to slow oxidative metabolism.
  • Prodrug Design: Mask the trifluoroacetyl moiety with a cleavable group (e.g., tert-butyl ester) .

Data Contradictions

Q: How to address conflicting biological activity data across studies? A: Critical steps include:

  • Batch Purity Analysis: Validate compound integrity via HPLC (>95% purity) to rule out degradation products.
  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal Assays: Confirm activity using unrelated methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Advanced Structural Modifications

Q: How can the aminomethyl-piperidine moiety be modified to improve target selectivity? A: Rational modifications include:

  • Ring Constraint: Introduce spirocyclic or bridged piperidine analogs to restrict conformational flexibility.
  • Bioisosteric Replacement: Swap the aminomethyl group with a pyrrolidinylmethyl or morpholine group to alter hydrogen-bonding interactions.
  • Stereochemical Tuning: Synthesize enantiomers and evaluate activity differences (e.g., S vs. R configurations) .

Toxicity Prediction

Q: What computational tools predict the toxicity profile of this compound? A: In silico platforms like:

  • ADMET Predictor: Estimates hepatotoxicity (e.g., CYP450 inhibition) and hERG channel binding.
  • ProTox-II: Predicts organ-specific toxicity based on structural fragments (e.g., trifluoroacetyl-related hepatotoxicity flags).
  • DEREK Nexus: Identifies structural alerts for genotoxicity (e.g., aromatic amine derivatives) .

Chiral Resolution (Advanced)

Q: What methods resolve enantiomers of this compound for stereochemical studies? A: Techniques include:

  • Chiral HPLC: Use columns like Chiralpak IA/IB with hexane:isopropanol gradients.
  • Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to crystallize enantiomers.
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Degradation Pathways

Q: What are the primary degradation pathways under physiological conditions? A: Common pathways:

  • Hydrolysis: The trifluoroacetyl group may hydrolyze to a carboxylic acid in aqueous media (pH-dependent).
  • Oxidative Stress: Piperidine N-demethylation via CYP3A4/5 isoforms generates metabolites.
  • Photodegradation: UV exposure cleaves the aminomethyl-piperidine bond, necessitating light-protected storage .

Key Notes for Experimental Design:

  • Safety: Always consult SDS for handling guidelines (e.g., PPE, ventilation) due to potential irritant properties of hydrochloride salts .
  • Reproducibility: Document synthetic batches with precise stoichiometry (e.g., 1.1:1 molar ratio for amine:acyl chloride).
  • Data Validation: Use triplicate experiments and statistical analysis (e.g., ANOVA) for biological assays.

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